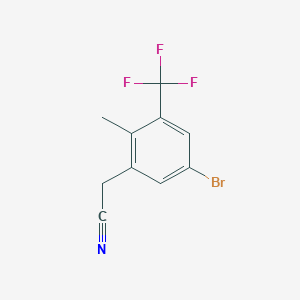
5-Bromo-2-methyl-3-(trifluoromethyl)phenylacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
A synthetic method for a similar compound, “5-bromo-2-methyl-3-(trifluoromethyl)pyridine”, has been disclosed in a patent . The synthesis involves several steps, starting with diethyl malonate and 2-chloro-3-trifluoromethyl-5-nitropyridine, and eventually leading to the desired product .Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The molecular formula for a similar compound, “5-Bromo-3-(trifluoromethyl)-2-pyridinol”, is C6H3BrF3NO . Another similar compound, "2-MApplications De Recherche Scientifique
Synthesis of Complex Molecules
The synthesis of difluoromethylene-containing 1,2,4-Oxadiazole compounds through reactions initiated by sodium dithionite showcases the use of similar brominated and fluorinated phenylacetonitriles as precursors in organic synthesis. This method offers a pathway to generate a variety of compounds including γ-butyrolactones and tetrahydrofurans, which have potential applications in medicinal chemistry and material science (Yang et al., 2007).
Photophysical Studies and Applications
Research on fluorescein derivatives, including the synthesis and photophysical studies of 5-bromo-4′,5′-bis(dimethylamino)fluorescein, highlights the role of brominated phenylacetonitriles in developing fluorescent markers. These derivatives, through their unique emission properties facilitated by bromine moieties, enable cross-coupling reactions that are crucial in bioimaging and diagnostic applications (Hwang et al., 2018).
Medicinal Chemistry and Drug Discovery
In medicinal chemistry, the structural modification and functionalization of molecules using brominated phenylacetonitriles as intermediates or reagents are instrumental. For example, ortho palladation and functionalization of l-Phenylalanine Methyl Ester involve similar compounds to create functionalized derivatives, highlighting the utility of such chemicals in synthesizing biologically active molecules (Vicente et al., 2007).
Advanced Materials Development
The development of advanced materials, such as enhanced brightness emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks, is another area of application. Brominated and fluorinated compounds play a crucial role in initiating polymerization processes that lead to materials with unique optical and electronic properties, useful in optoelectronics and photonics (Fischer et al., 2013).
Analytical and Environmental Chemistry
In analytical chemistry, the study of electro-oxidation of bromide in acetonitrile presents insights into the electrochemical behaviors of brominated compounds, which could be pertinent to environmental monitoring and the development of sensors for detecting halogenated organic compounds in various matrices (Allen et al., 2005).
Propriétés
IUPAC Name |
2-[5-bromo-2-methyl-3-(trifluoromethyl)phenyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF3N/c1-6-7(2-3-15)4-8(11)5-9(6)10(12,13)14/h4-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDQKOPQDLPFPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1C(F)(F)F)Br)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

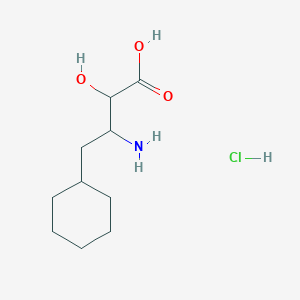
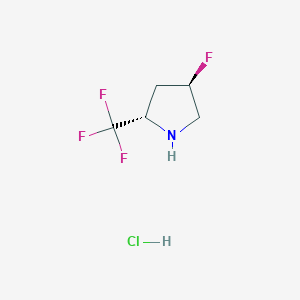
![Methyl 3-(1,3-benzodioxol-5-yl)-3-[(2-chloroacetyl)amino]propanoate](/img/structure/B2689774.png)
![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2689775.png)
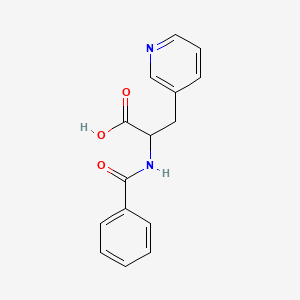
![2-(2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrimidin-4-yl)-5-ethoxy-4-ethylphenol](/img/structure/B2689778.png)
![6-Benzyl-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2689779.png)
methanone](/img/structure/B2689780.png)
![methyl (4-((4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate](/img/structure/B2689781.png)
![1-(4-methoxyphenyl)-3-(4-nitrophenyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2689783.png)

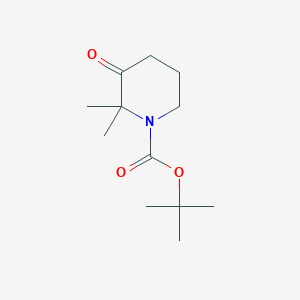

![Methyl 2-amino-2-[3-(4-chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2689794.png)